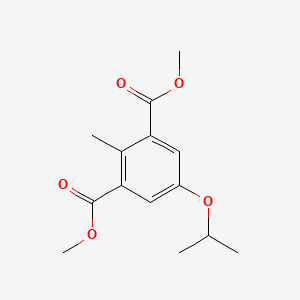
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate is an organic compound with a complex structure that includes an isophthalic acid core substituted with isopropoxy and methyl groups, and esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate typically involves the esterification of 5-isopropoxy-2-methyl-isophthalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. The esterification reaction is typically conducted in large reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 5-Isopropoxy-2-methyl-isophthalic acid.
Oxidation: 5-Isopropoxy-2-carboxy-isophthalic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to modify their properties.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester groups which can be hydrolyzed in vivo.
Mechanism of Action
The mechanism of action of Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can be hydrolyzed by esterases, releasing the active carboxylic acid form. This can then interact with cellular targets, potentially affecting biochemical pathways. The isopropoxy and methyl groups may also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Isopropoxy-isophthalic acid monomethyl ester
- 5-Isopropoxy-2-methyl-isophthalic acid
- Dimethyl isophthalate
Uniqueness
Dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate is unique due to its specific substitution pattern and esterification. This gives it distinct chemical properties and reactivity compared to similar compounds. Its combination of isopropoxy and methyl groups, along with the ester functionalities, makes it a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C14H18O5 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
dimethyl 2-methyl-5-propan-2-yloxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H18O5/c1-8(2)19-10-6-11(13(15)17-4)9(3)12(7-10)14(16)18-5/h6-8H,1-5H3 |
InChI Key |
HSUGWLURBWDZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1C(=O)OC)OC(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















